4-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
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Overview
Description
4-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a heterocyclic compound with a benzazepine core structure. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a nitro precursor followed by cyclization . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzazepines and their derivatives, which can have significant pharmacological activities .
Scientific Research Applications
4-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
8-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one: Similar structure but with different substitution patterns.
4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ols: Contains an oxygen atom in the ring structure.
4-Amino-2,3,4,5-tetrahydro-1-benzothiepin-5-ols: Contains a sulfur atom in the ring structure.
Uniqueness
4-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-amino-2,3,4,5-tetrahydro-2-benzazepin-1-one |
InChI |
InChI=1S/C10H12N2O/c11-8-5-7-3-1-2-4-9(7)10(13)12-6-8/h1-4,8H,5-6,11H2,(H,12,13) |
InChI Key |
JDTRCZPCMMRFJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC(=O)C2=CC=CC=C21)N |
Origin of Product |
United States |
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